molecular formula C22H24N2O4 B12002709 3-(1H-Indol-3-yl)-2-(2-m-tolyloxy-acetylamino)-propionic acid ethyl ester

3-(1H-Indol-3-yl)-2-(2-m-tolyloxy-acetylamino)-propionic acid ethyl ester

Cat. No.: B12002709
M. Wt: 380.4 g/mol
InChI Key: USJCDDVURJMIMD-UHFFFAOYSA-N
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Description

3-(1H-Indol-3-yl)-2-(2-m-tolyloxy-acetylamino)-propionic acid ethyl ester is a complex organic compound that features an indole ring, a tolyloxy group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Indol-3-yl)-2-(2-m-tolyloxy-acetylamino)-propionic acid ethyl ester typically involves multiple steps:

    Formation of the Indole Derivative: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Tolyl Group: The tolyloxy group can be introduced via a nucleophilic substitution reaction where a suitable leaving group on the indole derivative is replaced by the tolyloxy group.

    Acetylation: The acetylamino group is introduced through an acetylation reaction, often using acetic anhydride or acetyl chloride in the presence of a base.

    Formation of the Propionic Acid Derivative: The propionic acid moiety can be introduced through a condensation reaction with an appropriate ester or acid chloride.

    Esterification: Finally, the ethyl ester is formed through esterification, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring and the tolyloxy group.

    Reduction: Reduction reactions can target the carbonyl groups in the acetylamino and ester functionalities.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the indole ring and the tolyloxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor agonists/antagonists. The indole ring is a common motif in many biologically active molecules.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The presence of the indole ring suggests possible activity in the central nervous system, while the tolyloxy and acetylamino groups might confer additional pharmacological properties.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(1H-Indol-3-yl)-2-(2-m-tolyloxy-acetylamino)-propionic acid ethyl ester would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The indole ring could facilitate binding to proteins or nucleic acids, while the other functional groups might modulate its overall activity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-Indol-3-yl)-2-(2-m-tolyloxy-acetylamino)-propionic acid: Similar structure but lacks the ethyl ester group.

    3-(1H-Indol-3-yl)-2-(2-m-tolyloxy-acetylamino)-butanoic acid ethyl ester: Similar structure but with a butanoic acid moiety instead of propionic acid.

    3-(1H-Indol-3-yl)-2-(2-m-tolyloxy-acetylamino)-propionic acid methyl ester: Similar structure but with a methyl ester group instead of ethyl ester.

Uniqueness

The presence of the ethyl ester group in 3-(1H-Indol-3-yl)-2-(2-m-tolyloxy-acetylamino)-propionic acid ethyl ester may confer unique properties, such as increased lipophilicity or altered metabolic stability, compared to its analogs. This could make it more suitable for certain applications, particularly in medicinal chemistry where ester groups can influence drug absorption and distribution.

Properties

Molecular Formula

C22H24N2O4

Molecular Weight

380.4 g/mol

IUPAC Name

ethyl 3-(1H-indol-3-yl)-2-[[2-(3-methylphenoxy)acetyl]amino]propanoate

InChI

InChI=1S/C22H24N2O4/c1-3-27-22(26)20(12-16-13-23-19-10-5-4-9-18(16)19)24-21(25)14-28-17-8-6-7-15(2)11-17/h4-11,13,20,23H,3,12,14H2,1-2H3,(H,24,25)

InChI Key

USJCDDVURJMIMD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)COC3=CC=CC(=C3)C

Origin of Product

United States

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